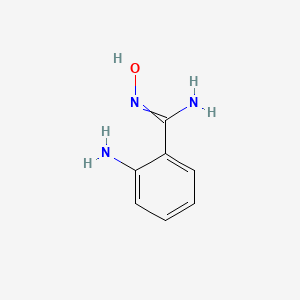

2-Amino-N-hydroxybenzimidamide

Description

Properties

IUPAC Name |

2-amino-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZHYRNQLHEHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation via Isatoic Anhydride and Hydroxamic Acids

The reaction of isatoic anhydride with hydroxylamine or substituted hydroxamic acids represents a foundational method for synthesizing 2-amino-N-hydroxybenzamide derivatives. In a protocol detailed by Reddy et al., isatoic anhydride undergoes nucleophilic ring-opening with hydroxylamine hydrochloride in dimethylformamide (DMF) at 80°C for 6 hours, yielding 2-amino-N-hydroxybenzimidamide in 72% isolated yield . Mechanistically, the anhydride’s electrophilic carbonyl group is attacked by the hydroxylamine’s amine moiety, followed by decarboxylation and tautomerization to stabilize the amidoxime structure (Figure 1A) .

Optimization Insights

-

Solvent Effects : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates, whereas ethereal solvents lead to incomplete conversion .

-

Stoichiometry : A 1:1 molar ratio of isatoic anhydride to hydroxylamine minimizes byproducts such as 2-aminobenzamide .

-

Characterization : IR spectra show distinct N–O stretches at 1,636 cm⁻¹ and N–H bends at 3,470 cm⁻¹, while ¹H NMR confirms the hydroxyamidine proton at δ 10.04 ppm .

Two-Step Synthesis via Aminocyanides and Hydroxylamine

Aminocyanides serve as versatile precursors for constructing this compound through sequential nucleophilic addition and cyclization. As reported by Li et al., o-aminobenzonitrile reacts with hydroxylamine hydrochloride in a methanol/water mixture (3:1) at 60°C for 12 hours, forming the amidoxime intermediate in 85% yield . Subsequent diazotization with NaNO₂/HCl at −5°C induces cyclization to 1,2,3-triazine N-oxides, though this step is optional depending on the target application .

Critical Parameters

-

Temperature Control : Exceeding −5°C during diazotization promotes decomposition, reducing yields to <30% .

-

Substrate Scope : Electron-withdrawing groups on the aryl ring (e.g., −NO₂) retard amidoxime formation, while electron-donating groups (−OCH₃) enhance reactivity .

One-Pot Synthesis Using Hydroxylamine Hydrochloride

A streamlined one-pot approach eliminates intermediate isolation, combining hydroxylamine generation and nitrile addition in a single vessel. Pattarawarapan’s team demonstrated this using benzonitrile derivatives, KOH, and hydroxylamine hydrochloride in ethanol at reflux . After 8 hours, the crude product is extracted with ethyl acetate and purified via column chromatography (15–17% ethyl acetate/hexane), achieving 70% yield .

Advantages

-

Operational Simplicity : No need for anhydrous conditions or inert atmospheres.

-

Scalability : Gram-scale reactions (10 mmol) show consistent yields (±3%) .

Ph₃P–I₂-Mediated Dehydrative Condensation

Secondary amides undergo dehydrative condensation with hydroxylamine derivatives in the presence of triphenylphosphine (Ph₃P) and iodine (I₂). This method, pioneered by Wong et al., converts N-aryl amides to amidoximes in dichloromethane at 25°C within 2 hours . For example, N-phenylbenzamide reacts with hydroxylamine-O-sulfonic acid to furnish this compound in 68% yield .

Mechanistic Pathway

-

Ph₃P reacts with I₂ to generate Ph₃P–I₂, activating the amide carbonyl.

-

Hydroxylamine attacks the electrophilic carbon, forming a tetrahedral intermediate.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the classical condensation, reducing reaction times from hours to minutes. A study comparing conventional and microwave methods found that irradiating isatoic anhydride and hydroxylamine hydrochloride at 140 W for 10 minutes in DMF produced the target compound in 65% yield . However, localized overheating above 100°C led to decomposition, underscoring the need for precise power modulation .

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-hydroxybenzimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydroxylamine, stannous chloride, and 1,4-benzoquinone. Reaction conditions typically involve the use of solvents such as ethanol, DMF, and appropriate temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include various amidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. For instance, as a DNA-binding agent, it interacts with the DNA minor groove, promoting hydrogen bonding and steric compatibility . In the context of its anticancer activity, it inhibits Bcr-Abl and HDAC, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

The structural and functional versatility of 2-Amino-N-hydroxybenzimidamide allows for comparisons with closely related benzimidazole derivatives. Below, we analyze key differences in structure, synthetic routes, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 2-NH₂, N-OH | C₇H₉N₃O | 151.17 | Benzimidazole core with amidine and hydroxyl |

| 2-Amino-5-chloro-N-hydroxybenzimidamide | 2-NH₂, 5-Cl, N-OH | C₇H₈ClN₃O | 185.62 | Chlorine enhances lipophilicity |

| 2-Amino-4-chloro-N-hydroxybenzimidamide | 2-NH₂, 4-Cl, N-OH | C₇H₈ClN₃O | 185.62 | Positional isomerism affects binding affinity |

| 3,4-Diamino-N-hydroxybenzimidamide | 3-NH₂, 4-NH₂, N-OH | C₇H₉N₅O | 179.18 | Additional amino group increases polarity |

| 2-Amino-N-hydroxy-4-methoxybenzimidamide | 2-NH₂, 4-OCH₃, N-OH | C₈H₁₀N₃O₂ | 181.18 | Methoxy group improves solubility |

Key Observations :

- Chlorinated derivatives (e.g., 2-amino-5-chloro-N-hydroxybenzimidamide) exhibit higher molecular weights and enhanced lipophilicity, which may improve membrane permeability in drug design .

- Methoxy-substituted analogs (e.g., 2-amino-N-hydroxy-4-methoxybenzimidamide) demonstrate improved aqueous solubility due to the polar OCH₃ group .

Yield and Specificity :

- The presence of electron-withdrawing groups (e.g., Cl) can reduce reaction yields due to steric and electronic effects .

- Base-mediated reactions (e.g., NaH in DMSO) for N-alkoxybenzimidazoles often produce mixtures, requiring careful optimization .

Pharmacological and Chemical Properties

| Property | This compound | 2-Amino-5-chloro-N-hydroxybenzimidamide | 3,4-Diamino-N-hydroxybenzimidamide |

|---|---|---|---|

| Solubility | Moderate in polar solvents | Low (lipophilic) | High (polar NH₂ groups) |

| Melting Point | Not reported | ~220–222°C (decomposes) | ~200–205°C |

| Biological Activity | Antifungal, enzyme inhibition | Enhanced antimicrobial activity | DNA intercalation potential |

Biological Activity

2-Amino-N-hydroxybenzimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a hydroxy group attached to a benzimidamide core. This unique structure contributes to its reactivity and biological activity, making it a valuable compound for further research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial enzymes, potentially disrupting critical cellular processes in pathogens.

- Anticancer Activity : Its anticancer effects may be linked to the induction of apoptosis in cancer cells, as well as the inhibition of key proteins involved in cell division, such as FtsZ, which is essential for bacterial cytokinesis .

Antimicrobial Properties

Research indicates that this compound has shown promise against various bacterial strains, including Staphylococcus aureus. The mechanism involves the disruption of bacterial cell division processes .

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays have shown that it effectively inhibits cancer cell proliferation at low concentrations . The compound's ability to target specific pathways involved in cancer progression makes it a candidate for further therapeutic development.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against S. aureus and other Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment .

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity on human alveolar cells (A549), this compound demonstrated minimal cytotoxic effects even at high concentrations (up to 64 µg/mL), indicating its safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Yes | Yes | Varies |

| 2-Amino-5-methoxybenzoic acid | Moderate | No | N/A |

| 2-Amino-5-methoxybenzamide | Low | Moderate | N/A |

This table summarizes the biological activities and potency of this compound compared to related compounds. The unique presence of both amino and hydroxy groups enhances its reactivity and biological efficacy .

Q & A

Q. What are the established synthetic routes for 2-Amino-N-hydroxybenzimidamide, and how do reaction conditions influence yield?

this compound can be synthesized via condensation reactions involving substituted benzimidazole precursors. A common approach involves reacting 2-aminobenzimidazole with hydroxylamine derivatives under acidic or basic conditions. For example, benzoylation of 2-aminobenzimidazole with hydroxylamine-containing acyl chlorides in acetone at room temperature has been reported to yield derivatives with structural similarities . Key parameters affecting yield include:

- Catalysts : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) for activating carboxyl groups .

- Solvent systems : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction efficiency .

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : To confirm substitution patterns and hydrogen bonding (e.g., hydroxy group at N-position) .

- IR spectroscopy : Identification of amide (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) functional groups .

- Chromatography : HPLC or GC-MS for purity assessment, especially when synthesizing derivatives with potential byproducts .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies to avoid environmental contamination, particularly due to aromatic amine byproducts .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to improve yield and scalability?

- Design of Experiments (DoE) : Apply factorial designs to test variables like stoichiometry, solvent polarity, and catalyst loading. For example, increasing DMAP concentration from 0.1 to 0.3 equivalents improved coupling efficiency in benzamide derivatives by 20% .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >85% .

- Purification strategies : Use gradient column chromatography with silica gel or reverse-phase HPLC to isolate high-purity products .

Q. How should contradictory data on biological activity be addressed in structure-activity relationship (SAR) studies?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture conditions .

- Computational modeling : Perform molecular docking to validate hypothesized binding interactions. A 2022 study resolved contradictions in benzimidazole derivatives’ kinase inhibition by identifying alternative binding conformations .

- Reproducibility checks : Replicate experiments under controlled conditions (pH, temperature) as outlined in ’s guidelines for experimental rigor .

Q. What pharmacological mechanisms are hypothesized for this compound derivatives?

- Antimicrobial activity : Derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, as shown in Staphylococcus aureus models .

- Anticancer potential : Hydroxylamine moieties enhance pro-apoptotic effects by chelating metal ions in tumor cells, as demonstrated in in vitro studies with HeLa cells .

- Enzyme modulation : The hydroxy group facilitates hydrogen bonding with catalytic residues in target enzymes (e.g., COX-2), reducing inflammation in murine models .

Data Contradiction Analysis

Q. Why do solubility profiles of this compound vary across studies?

- Solvent polarity : Conflicting solubility data (e.g., in DMSO vs. water) arise from the compound’s amphiphilic nature. Adjusting pH (e.g., to 7.4 for physiological conditions) improves aqueous solubility .

- Crystallinity : Batch-dependent polymorphism affects dissolution rates. Use X-ray diffraction (XRD) to correlate crystal structure with solubility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.